molecular formula C28H28N2O2S2 B15028217 N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline

N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline

Cat. No.: B15028217
M. Wt: 488.7 g/mol
InChI Key: LKRWBGWLHWUDKA-UHFFFAOYSA-N
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Description

N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, dithiolo ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and subsequent functionalization with benzyl and dimethoxyaniline groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline is unique due to its specific structural features, such as the combination of a quinoline core with a dithiolo ring and various substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N2O2S2

Molecular Weight

488.7 g/mol

IUPAC Name

5-benzyl-N-(2,4-dimethoxyphenyl)-4,4,8-trimethyldithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C28H28N2O2S2/c1-18-11-14-23-21(15-18)25-26(28(2,3)30(23)17-19-9-7-6-8-10-19)33-34-27(25)29-22-13-12-20(31-4)16-24(22)32-5/h6-16H,17H2,1-5H3

InChI Key

LKRWBGWLHWUDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C)CC5=CC=CC=C5

Origin of Product

United States

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